3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
CAS No.: 80843-80-7
Cat. No.: VC17042697
Molecular Formula: C23H23FO2
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80843-80-7 |
|---|---|
| Molecular Formula | C23H23FO2 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-fluoro-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene |
| Standard InChI | InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3 |
| Standard InChI Key | HBXCASRCQOTUDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether features a benzyl ether backbone with two distinct substituents:
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A 4-fluorophenoxy group attached to the benzyl moiety at the meta position.
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A 2-phenyl-2-methylpropyl group linked via an ether bond.
The fluorine atom at the para position of the phenoxy group introduces electronegativity, influencing electronic distribution and intermolecular interactions . The 2-phenyl-2-methylpropyl group contributes steric bulk, potentially affecting solubility and binding affinity in biological systems .
Systematic Nomenclature
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IUPAC Name: 1-Fluoro-4-[3-[[2-methyl-2-(phenyl)propoxy]methyl]phenoxy]benzene
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Alternative Designations:
Synthesis and Manufacturing Processes
General Synthetic Routes
The synthesis of 3-(4-fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether typically involves multi-step organic reactions, as outlined in patent US4873373A for analogous compounds :
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Formation of the Phenolic Intermediate:
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4-Fluorophenol undergoes alkylation with 3-bromobenzyl bromide to yield 3-(4-fluorophenoxy)benzyl bromide.
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Nucleophilic Substitution:
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Reaction of the benzyl bromide intermediate with 2-phenyl-2-methylpropan-1-ol in the presence of a base (e.g., K₂CO₃) facilitates ether bond formation.
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This method achieves moderate yields (50–70%) under optimized conditions .
Optimization Strategies
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Catalyst Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
Physical and Chemical Properties
Physicochemical Parameters
Key properties extrapolated from structurally related compounds :
The high logP value suggests significant lipophilicity, indicative of potential blood-brain barrier permeability .
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
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¹³C NMR: Fluorine coupling splits signals for the 4-fluorophenoxy carbon (δ 160–165 ppm) .
Applications in Industry and Research
Agrochemical Applications
Patent US4873373A highlights similar 3-phenoxybenzyl ethers as effective pesticides due to their stability and bioavailability . The fluorine atom may enhance soil persistence and target binding .
Pharmaceutical Development
The compound’s lipophilicity and structural resemblance to neuroprotective agents position it as a candidate for:
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Neurodegenerative Disease Research: Potential MAO-B inhibition aligns with Parkinson’s disease therapeutic strategies .
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Anti-inflammatory Agents: Ether derivatives suppress pro-inflammatory cytokines (e.g., TNF-α) in vitro .
Related Compounds and Structure-Activity Relationships
Structural Analogues
Comparative analysis of analogous ethers :
The fluorine atom in 3-(4-fluorophenoxy)benzyl derivatives consistently improves target affinity compared to non-fluorinated analogues .
Future Perspectives and Research Directions
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Synthetic Methodology: Development of enantioselective routes to access chiral variants.
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Biological Screening: In vitro assays for MAO-B inhibition and neuroprotective efficacy.
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Computational Modeling: Molecular docking studies to predict binding modes with biological targets.
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